Methyl behenate serves as a pharmaceutical secondary standard and certified reference material (CRM) []. These standards are crucial for ensuring the accuracy, consistency, and identity of pharmaceutical products undergoing research and development []. By comparing test samples with the known properties of methyl behenate, researchers can verify the composition and quality of their pharmaceutical preparations with greater confidence.
Methyl behenate plays a vital role in lipid and fatty acid analysis []. This involves characterizing the different types of fats and oils present in a sample. Methyl behenate acts as an internal standard in this process. By adding a known amount of methyl behenate to the sample, researchers can compare its peak area in a chromatographic analysis (e.g., gas chromatography) to the peaks of other fatty acids present []. This comparison allows for quantification of the various fatty acids in the sample, offering valuable insights into their composition and potential biological functions.
Methyl behenate finds application in cell culture research as well []. It can be incorporated into the culture medium to supplement and modify its properties, potentially influencing cell growth, differentiation, and behavior. For instance, some studies suggest that methyl behenate can enhance the adhesion of certain cell types to culture surfaces, facilitating their growth and analysis [].
Methyl behenate is a long-chain fatty acid ester with the chemical formula CH3(CH2)20COOCH3 []. It originates from behenic acid, a waxy substance present in plant cuticles, seeds, and some animal fats. Methyl behenate holds potential for various applications in scientific research, particularly in the fields of material science and cosmetics [].
Methyl behenate possesses a linear hydrocarbon chain with 22 carbon atoms (C22). A carboxylic acid group (COOH) is present at one end, esterified with a methyl group (CH3) at the other []. This structure contributes to its hydrophobic (water-repelling) and lipophilic (fat-loving) properties.
Synthesis of methyl behenate typically involves the esterification of behenic acid with methanol using an acid catalyst []. The balanced reaction equation for this process is:
C21H43COOH (behenic acid) + CH3OH (methanol) -> CH3(CH2)20COOCH3 (methyl behenate) + H2O (water) []
Limited information exists regarding the decomposition of methyl behenate. However, under high temperatures, it might undergo hydrolysis (reaction with water) to form behenic acid and methanol [].
Methyl behenate is generally considered safe for topical use in cosmetics. Studies by the Environmental Working Group (EWG) indicate low hazard concerns for cancer, allergies, and developmental/reproductive toxicity []. However, as with any substance, allergic reactions in some individuals cannot be entirely ruled out.
Irritant